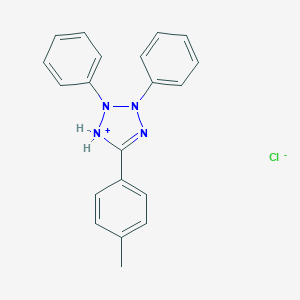
3'-O-Méthylguanosine
Vue d'ensemble
Description
La 3’-O-Méthylguanosine est un analogue de nucléoside méthylé et un dérivé de la guanosine. Elle se caractérise par la substitution d’un groupe méthyle à la position 3’ du sucre ribose. Ce composé est connu pour son rôle de terminaison de chaîne d’ARN, qui peut inhiber la synthèse précoce d’ARN spécifique aux virus .
Applications De Recherche Scientifique
3’-O-Methylguanosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.
Biology: It serves as an RNA chain terminator, inhibiting early virus-specific RNA synthesis.
Mécanisme D'action
La 3’-O-Méthylguanosine exerce ses effets en agissant comme un terminaison de chaîne d’ARN. Elle inhibe la synthèse précoce d’ARN spécifique aux virus en s’incorporant dans la chaîne d’ARN et en empêchant son élongation ultérieure . Ce mécanisme implique l’interaction avec l’ARN polymérase virale, conduisant à la terminaison de la synthèse d’ARN .
Composés similaires :
2’-O-Méthylguanosine : Un autre analogue de guanosine méthylé avec un groupe méthyle à la position 2’.
7-Méthylguanosine : Un analogue de guanosine méthylé avec un groupe méthyle à la position 7 de la base guanine.
Unicité : La 3’-O-Méthylguanosine est unique en raison de sa méthylation spécifique à la position 3’, ce qui lui confère des propriétés distinctes telles que sa capacité à agir comme un terminaison de chaîne d’ARN . Cela la distingue des autres analogues de guanosine méthylés qui peuvent avoir des schémas de méthylation et des activités biologiques différents .
Analyse Biochimique
Cellular Effects
It is known that methylated purine bases, such as 3’-O-Methylguanosine, are present in higher amounts in tumor-bearing patients compared to healthy controls . This suggests that 3’-O-Methylguanosine may have some influence on cell function and cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 3’-O-Methylguanosine is a methylated nucleoside analog, which suggests that it may interact with biomolecules through binding interactions
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse de la 3’-O-Méthylguanosine peut être réalisée par méthylation sélective de la guanosine. Une méthode efficace implique l’utilisation de diazométhane et de chlorure stanneux comme catalyseurs. La régiosélectivité de l’alkylation 2’ et 3’-O est obtenue en optimisant l’ajout, le moment et la concentration des catalyseurs lors de la réaction de méthylation . Le mélange réactionnel est agité à 50 °C, suivi de l’ajout de diazométhane, ce qui conduit à la formation de 3’-O-Méthylguanosine .
Méthodes de production industrielle : La production industrielle de 3’-O-Méthylguanosine implique généralement des réactions en plusieurs étapes. Par exemple, une méthode inclut l’utilisation d’hexaméthyldisilazane, de chlorotriméthylsilane et de CF3SO3SiMe3 dans des conditions de reflux . Une autre méthode implique l’utilisation de chlorure stanneux dans le diméthylformamide et le 1,2-diméthoxyéthane à 50 °C .
Analyse Des Réactions Chimiques
Types de réactions : La 3’-O-Méthylguanosine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs courants incluent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Substitution : Les réactifs courants incluent les halogénoalcanes et les nucléophiles.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de la 3’-O-Méthylguanosine peut conduire à la formation de divers dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de différents analogues de guanosine substitués .
4. Applications de la recherche scientifique
La 3’-O-Méthylguanosine a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de divers analogues de nucléosides.
Biologie : Elle sert de terminaison de chaîne d’ARN, inhibant la synthèse précoce d’ARN spécifique aux virus.
Comparaison Avec Des Composés Similaires
2’-O-Methylguanosine: Another methylated guanosine analog with a methyl group at the 2’ position.
7-Methylguanosine: A methylated guanosine analog with a methyl group at the 7 position of the guanine base.
Uniqueness: 3’-O-Methylguanosine is unique due to its specific methylation at the 3’ position, which imparts distinct properties such as its ability to act as an RNA chain terminator . This distinguishes it from other methylated guanosine analogs that may have different methylation patterns and biological activities .
Propriétés
IUPAC Name |
2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYARPHAXAJAZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908156 | |
| Record name | 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10300-27-3 | |
| Record name | NSC106541 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3'-O-Methylguanosine interact with its target and what are the downstream effects?
A: 3'-O-Methylguanosine acts as a competitive inhibitor of self-splicing in the Tetrahymena ribosomal RNA precursor. [] It competes with guanosine for binding to the intervening sequence (IVS) of the rRNA precursor, which catalyzes its own splicing. [] By binding to the IVS, 3'-O-Methylguanosine prevents the ligation of guanosine's 3'-hydroxyl group to the 5' terminus of the IVS, thereby inhibiting the splicing process. []
Q2: What is the structural characterization of 3'-O-Methylguanosine?
A2: 3'-O-Methylguanosine is a guanosine ribonucleoside derivative where a methyl group replaces the hydrogen atom of the 3'-hydroxyl group on the ribose sugar.
Q3: Can you elaborate on the catalytic properties and applications of 3'-O-Methylguanosine?
A: While 3'-O-Methylguanosine itself doesn't exhibit catalytic activity, it plays a crucial role in understanding the catalytic mechanism of the Tetrahymena rRNA precursor's self-splicing reaction. [] Its ability to inhibit the reaction by competing with guanosine highlights the importance of the 2'-hydroxyl group of guanosine in both binding to the IVS and facilitating the nucleophilic attack during the splicing reaction. [] This knowledge is valuable for developing potential RNA-targeting therapeutics.
Q4: How does the structure of 3'-O-Methylguanosine relate to its activity and are there any insights into structure-activity relationships (SAR)?
A: The presence of the methyl group at the 3'-oxygen of the ribose in 3'-O-Methylguanosine significantly impacts its interaction with the Tetrahymena rRNA precursor. [] Unlike guanosine, it cannot act as a substrate for the splicing reaction, even at high concentrations. [] This suggests that the 2'-hydroxyl group of guanosine is crucial for the reaction mechanism, likely through its involvement in the nucleophilic attack on the phosphate at the splice site. [] Comparing the inhibitory activity of 3'-O-Methylguanosine with deoxyguanosine and dideoxyguanosine reveals the importance of the 2'-hydroxyl group for optimal binding to the RNA. [] This information is valuable for understanding the structural requirements for substrate recognition and catalysis in RNA-mediated reactions.
Q5: What are the known toxicological and safety aspects of 3'-O-Methylguanosine?
A5: Due to the research focus on its mechanistic role, comprehensive toxicological and safety data for 3'-O-Methylguanosine is limited. Further investigations are necessary to determine its potential toxicity, adverse effects, and overall safety profile.
Q6: What analytical methods and techniques are employed to characterize and quantify 3'-O-Methylguanosine?
A6: Several analytical techniques can be used to characterize and quantify 3'-O-Methylguanosine:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, differentiating it from other isomers like 2'-O-Methylguanosine. [, ]
Q7: Can you provide insights into the historical context and milestones in research related to 3'-O-Methylguanosine?
A: Research on 3'-O-Methylguanosine has evolved alongside our understanding of RNA splicing and its significance in cellular processes. Early studies primarily focused on synthesizing and characterizing this compound alongside other modified nucleosides. [, ] The discovery of catalytic RNA, particularly the self-splicing activity of the Tetrahymena rRNA precursor, shifted the focus towards understanding the molecular mechanisms involved. [] The use of 3'-O-Methylguanosine as a competitive inhibitor in these studies has provided valuable insights into the catalytic mechanism of RNA splicing and the critical role of specific functional groups in substrate recognition and catalysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)








![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)




